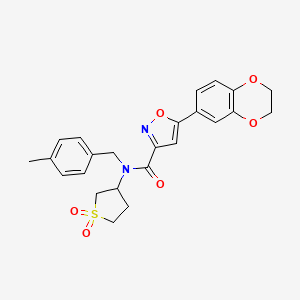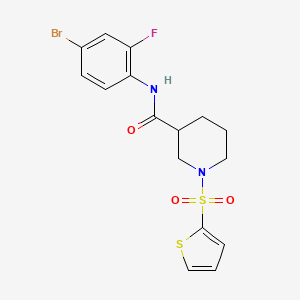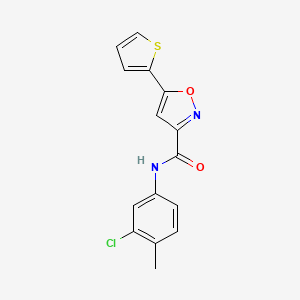![molecular formula C27H24N2O3S B14984672 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14984672.png)
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride to form N-benzyl-4-aminobenzenesulfonamide. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Aplicaciones Científicas De Investigación
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as cytosolic phospholipase A2α, which plays a role in the inflammatory response. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-chloroacetamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C27H24N2O3S |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C27H24N2O3S/c30-27(20-22-10-4-1-5-11-22)28-24-16-18-26(19-17-24)33(31,32)29(25-14-8-3-9-15-25)21-23-12-6-2-7-13-23/h1-19H,20-21H2,(H,28,30) |
Clave InChI |
OBUJLHQWYAESJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B14984595.png)
![5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14984599.png)
![3-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14984613.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984616.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pentanamide](/img/structure/B14984628.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984631.png)

![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14984637.png)
![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984644.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984654.png)
![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
